2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide is an organic compound with a complex structure that includes a chloro group, a cyclohexylmethyl group, and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxyaniline with chloroacetyl chloride to form 3-methoxy-N-chloroacetylaniline. This intermediate is then reacted with cyclohexylmethylamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
In industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclohexylmethyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide include:
2-Chloro-N-(cyclohexylmethyl)-N-phenylacetamide: Lacks the methoxy group, which may affect its binding properties and reactivity.
2-Chloro-N-(cyclohexylmethyl)-N-(4-methoxyphenyl)acetamide: The methoxy group is in a different position, potentially altering its chemical behavior and biological activity.
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide: The methoxy group is replaced with a hydroxyl group, which can significantly change its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-20-15-9-5-8-14(10-15)18(16(19)11-17)12-13-6-3-2-4-7-13/h5,8-10,13H,2-4,6-7,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFBHJRUNRFXQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2CCCCC2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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